molecular formula C4H2ClNO3 B2468512 4-Chloro-1,2-oxazole-3-carboxylic acid CAS No. 1518097-59-0

4-Chloro-1,2-oxazole-3-carboxylic acid

Cat. No.: B2468512
CAS No.: 1518097-59-0
M. Wt: 147.51
InChI Key: WNXXPWSYKZNIKJ-UHFFFAOYSA-N
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Description

4-Chloro-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H2ClNO3 and its molecular weight is 147.51. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1,2-oxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,2-oxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXXPWSYKZNIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518097-59-0
Record name 4-chloro-1,2-oxazole-3-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-1,2-oxazole-3-carboxylic acid (CAS 1518097-59-0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-1,2-oxazole-3-carboxylic acid (CAS: 1518097-59-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) scaffold is a privileged structure known to impart a range of biological activities.[1] This document consolidates available data on the compound's physicochemical properties, proposes a logical synthetic pathway based on established organic chemistry principles, explores its chemical reactivity and derivatization potential, and outlines essential safety and handling protocols based on data from structurally related molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Molecular Identity and Physicochemical Properties

4-Chloro-1,2-oxazole-3-carboxylic acid is a specialized chemical intermediate. While extensive experimental data for this specific molecule is not publicly available, its core properties can be defined through supplier information and computational predictions.

PropertyValueSource
CAS Number 1518097-59-0[2]
Molecular Formula C₄H₂ClNO₃[2][3]
Molecular Weight 147.51 g/mol [2]
IUPAC Name 4-chloro-1,2-oxazole-3-carboxylic acid
Canonical SMILES C1=C(C(=NO1)C(=O)O)Cl[3]
InChI Key WNXXPWSYKZNIKJ-UHFFFAOYSA-N[3]
Description A versatile small molecule scaffold.[2][2]
Purity Typically available at ≥95%[2]
Predicted Mass Spectrometry Data

While experimental spectra are not published, computational tools provide predicted collision cross-section (CCS) values, which are crucial for mass spectrometry-based identification and analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 147.97960121.7
[M+Na]⁺ 169.96154132.2
[M-H]⁻ 145.96504123.9
[M+NH₄]⁺ 165.00614142.3
Data sourced from PubChem predictions.[3]

Synthesis and Mechanistic Considerations

A specific, published synthetic route for 4-Chloro-1,2-oxazole-3-carboxylic acid is not available. However, a plausible and efficient synthesis can be conceptualized based on established methodologies for creating substituted isoxazole rings. The following proposed workflow leverages a 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Saponification A Chloroacetonitrile C Chloroformonitrile oxide (In situ) A->C Oxidation B Sodium Hypochlorite (NaOCl) E Ethyl 4-chloro-1,2-oxazole-3-carboxylate D Ethyl propiolate D->E [3+2] Cycloaddition G 4-Chloro-1,2-oxazole-3-carboxylic acid (Final Product) E->G Hydrolysis F NaOH / H₂O, then H⁺

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol

This protocol is a conceptualization based on general synthetic methods for isoxazoles.[4]

Step 1 & 2: In Situ Generation and Cycloaddition

  • Rationale: Ethyl propiolate is chosen as the dipolarophile because its alkyne and ester functionalities directly yield the desired isoxazole core with a carboxylic acid precursor at the 3-position. The in-situ generation of the highly reactive chloroformonitrile oxide from chloroacetonitrile minimizes handling of this unstable intermediate.

  • Procedure:

    • To a stirred solution of ethyl propiolate (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add chloroacetonitrile (1.1 eq).

    • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.2 eq) dropwise, maintaining the temperature below 5 °C. The reaction is highly exothermic.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS for the disappearance of ethyl propiolate.

    • Upon completion, perform a liquid-liquid extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 4-chloro-1,2-oxazole-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

  • Rationale: Basic hydrolysis (saponification) is a standard and high-yielding method to convert an ester to its corresponding carboxylic acid salt, which is then protonated to yield the final product.

  • Procedure:

    • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (1.5 eq) and stir at 40-50 °C until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.

    • The product, 4-Chloro-1,2-oxazole-3-carboxylic acid, may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic extracts and concentrate to yield the final product, which can be further purified by recrystallization.

Chemical Reactivity and Applications in Drug Discovery

The title compound is a valuable building block due to its dual functionality and the inherent biological relevance of the isoxazole core.

Role as a Privileged Scaffold

The 1,2-oxazole (isoxazole) ring is considered a "privileged structure" in medicinal chemistry. Its presence in a molecule can confer favorable pharmacokinetic properties and potent biological activity. Structurally similar isoxazole compounds have demonstrated a wide array of pharmacological activities, including immunosuppressive, anti-inflammatory, and anti-proliferative effects in research models.[1] This makes 4-Chloro-1,2-oxazole-3-carboxylic acid an attractive starting point for developing new therapeutic agents.[1]

Key Derivatization Pathways

The molecule offers two primary sites for chemical modification: the carboxylic acid group and the chloro-substituent on the ring. This dual reactivity is highly valuable for creating libraries of compounds for high-throughput screening, such as in the construction of DNA-encoded chemical libraries.[1]

G cluster_0 Carboxylic Acid Reactions cluster_1 Ring Substitution center 4-Chloro-1,2-oxazole- 3-carboxylic acid Amide Amide Derivatives center->Amide Amine (R-NH₂), Coupling Agent (e.g., HATU, EDCI) Ester Ester Derivatives center->Ester Alcohol (R-OH), Acid Catalyst Subst Nucleophilic Aromatic Substitution Products (e.g., amines, ethers) center->Subst Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻)

Caption: Primary derivatization pathways of the title compound.

  • Carboxylic Acid Modification : The carboxylic acid moiety is readily converted into a variety of other functional groups.[1]

    • Amide Formation: Condensation with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) is a robust method to generate a diverse library of amides. This is one of the most common reactions in drug discovery.

    • Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) can produce corresponding esters, which can act as prodrugs or modulate solubility.

  • Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing nature of the isoxazole ring can activate the C4-chloro substituent towards nucleophilic attack, allowing for the introduction of various functional groups like amines, thiols, or alkoxides.

Safety, Handling, and Storage

No specific toxicological data for 4-Chloro-1,2-oxazole-3-carboxylic acid has been published. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on safety data sheets for structurally analogous compounds like oxazole-4-carboxylic acid.[5]

  • Hazard Classification (Assumed):

    • Skin Corrosion/Irritation, Category 2.[5]

    • Serious Eye Damage/Eye Irritation, Category 2.[5]

    • Specific target organ toxicity (single exposure), Category 3 (Respiratory system).[5]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[5]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is required.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

  • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.

Storage and Incompatibilities
  • Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

4-Chloro-1,2-oxazole-3-carboxylic acid represents a highly functionalized and versatile building block for chemical synthesis and drug discovery. Its combination of a privileged isoxazole core and two distinct, reactive functional handles provides a robust platform for generating diverse molecular libraries. While specific experimental data on the compound is sparse, its properties and reactivity can be logically inferred from established chemical principles and data from related structures. Adherence to stringent safety protocols is mandatory when handling this compound. Its potential as a scaffold for novel therapeutics warrants further investigation and application by the scientific community.

References

  • PubChemLite. (n.d.). 4-chloro-1,2-oxazole-3-carboxylic acid (C4H2ClNO3). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). General synthesis of 4-isoxazolecarboxylic acids. Retrieved from [Link]

Sources

difference between 4-chloro and 5-chloroisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and reactive divergences between 4-chloro and 5-chloroisoxazole-3-carboxylic acid. It is written for researchers requiring precise mechanistic insight for scaffold selection in drug discovery.

Mechanistic Divergence in Heterocyclic Scaffolds

Executive Summary

While 4-chloro and 5-chloroisoxazole-3-carboxylic acid share a molecular formula (C


H

ClNO

), they exhibit orthogonal reactivity profiles driven by the electronic topology of the isoxazole ring.
  • 4-Chloroisoxazole-3-carboxylic acid is the "Stable Scaffold." The chlorine atom is located in a pseudo-aromatic, electron-rich position (relative to C5), making it resistant to nucleophilic attack but amenable to metal-catalyzed cross-coupling. It is the preferred isomer for building robust core structures.

  • 5-Chloroisoxazole-3-carboxylic acid is the "Reactive Warhead." The C5 position is highly electrophilic (vinylogous to the C=N bond). This isomer is prone to nucleophilic aromatic substitution (S

    
    Ar) and ring-opening rearrangements (e.g., to azirines). It is often used as an intermediate for further functionalization rather than a final stable motif.
    

Structural & Electronic Analysis

The physicochemical differences arise from the interplay between the electron-withdrawing carboxyl group at C3 and the position of the halogen.

Electronic Distribution
Feature4-Chloro Isomer5-Chloro Isomer
Electronic Character Electron-rich (relative to C5). The C4 position behaves similarly to an aryl halide.Electron-deficient. The C5 position is activated by the adjacent oxygen and the C=N imine-like character.
Inductive Effect (-I) Strong. Chlorine is adjacent (

-position) to the carboxylic acid, significantly lowering the pK

via inductive stabilization of the carboxylate.
Weak. Chlorine is distal (

-position) to the carboxylic acid.
Resonance Effect (+M) Chlorine lone pair donates into the ring, stabilizing the C4 position against nucleophiles.Chlorine lone pair donation is opposed by the strong electronegativity of the adjacent ring oxygen.
Dipole Moment Vectors of C-Cl and C-COOH are at an acute angle (approx. 60°), creating a large net dipole.Vectors are roughly antiparallel (approx. 140°), resulting in a lower net dipole.
Acid Dissociation (pK )

The position of the chlorine atom significantly influences the acidity of the C3-carboxylic acid.

  • 4-Chloro Isomer (pK

    
    
    
    
    
    2.8 - 3.0):
    The proximity of the electron-withdrawing chlorine atom to the carboxyl group exerts a strong field effect, stabilizing the conjugate base (carboxylate anion). This makes it more acidic than the unsubstituted parent.
  • 5-Chloro Isomer (pK

    
    
    
    
    
    3.4 - 3.6):
    The inductive effect diminishes with distance. The acidity is comparable to or only slightly lower than the parent isoxazole-3-carboxylic acid.

Synthetic Accessibility

The synthesis of these two isomers requires fundamentally different strategies due to the inherent regioselectivity of the isoxazole ring.

Synthesis of 4-Chloroisoxazole-3-carboxylic Acid

This isomer is typically accessed via electrophilic aromatic substitution . The C4 position is the most nucleophilic site on the isoxazole ring.

  • Protocol Logic: Direct chlorination of isoxazole-3-carboxylic acid (or its ester) using electrophilic sources like

    
    -chlorosuccinimide (NCS) or chlorine gas.
    
  • Regioselectivity: Exclusive to C4. The C5 position is too electron-deficient for electrophilic attack.

Synthesis of 5-Chloroisoxazole-3-carboxylic Acid

Direct chlorination does not yield the 5-chloro isomer. It must be constructed de novo or via nucleophilic displacement of a leaving group at C5 (e.g., a nitro or sulfonyl group), though the latter is rare.

  • Protocol Logic: [3+2] Cycloaddition of a chloro-alkyne equivalent with a nitrile oxide, or lithiation of the 5-H species (requires protection of COOH) followed by quenching with a chlorine source (e.g., C

    
    Cl
    
    
    
    ).
  • Alternative: Diazotization of 5-aminoisoxazole-3-carboxylate in the presence of chloride (Sandmeyer-type), though yields can be low due to ring instability.

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution (S Ar)

This is the critical differentiator for medicinal chemists.

  • 5-Chloro Isomer (High Reactivity): The C5-Cl bond is highly labile. Nucleophiles (amines, thiols, alkoxides) readily displace the chloride via an addition-elimination mechanism.

    • Mechanism:[1][2][3][4] Nucleophile attacks C5

      
       Meisenheimer-like intermediate stabilized by the ring nitrogen 
      
      
      
      Chloride elimination.
    • Risk:[2][5][6] Strong nucleophiles can sometimes trigger ring cleavage (N-O bond rupture).

  • 4-Chloro Isomer (Low Reactivity): The C4 position is sterically crowded and electronically deactivated towards nucleophiles. S

    
    Ar does not occur under standard conditions.
    
Metal-Catalyzed Cross-Coupling
  • 4-Chloro Isomer: Excellent substrate for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. The C-Cl bond is stable enough to survive handling but reactive enough for oxidative addition with Pd(0).

  • 5-Chloro Isomer: Challenging. The lability of the C-Cl bond can lead to homocoupling or reduction. Furthermore, the C5 position can undergo direct metallation (C-H activation) if not substituted, complicating the catalytic cycle.

Metabolic Stability (Drug Design)
  • 4-Cl: Generally stable. Used to block metabolic hotspots (e.g., preventing hydroxylation at C4).

  • 5-Cl: Liability. Susceptible to reaction with biological nucleophiles (e.g., Glutathione). This can lead to toxicity or rapid clearance. Consequently, 5-chloroisoxazoles are rarely final drug candidates; they are usually intermediates converted to 5-amino or 5-alkoxy derivatives.

Visualizations

Synthesis & Reactivity Logic Flow

The following diagram illustrates the divergent synthetic pathways and reactivity outcomes for the two isomers.

IsoxazoleLogic Start Isoxazole-3-carboxylic Acid (Parent Scaffold) Cl_Electrophile Electrophilic Chlorination (NCS / Cl2) Start->Cl_Electrophile Direct Halogenation Iso_4Cl 4-Chloroisoxazole-3-COOH (Stable Isomer) Cl_Electrophile->Iso_4Cl Regioselective at C4 Pd_Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Iso_4Cl->Pd_Coupling Stable C-Cl Bond Drug_4 Stable Biaryl Drug Core Pd_Coupling->Drug_4 Cycloadd De Novo Synthesis (Chloroalkyne + Nitrile Oxide) Iso_5Cl 5-Chloroisoxazole-3-COOH (Reactive Intermediate) Cycloadd->Iso_5Cl Cyclization Nu_Attack S_NAr Displacement (Amines/Thiols) Iso_5Cl->Nu_Attack High Reactivity Ring_Open Ring Opening / Rearrangement (Azirine Formation) Iso_5Cl->Ring_Open Fe(II) or Heat Drug_5 5-Amino/Alkoxy Derivative Nu_Attack->Drug_5

Caption: Divergent synthesis and reactivity: 4-Cl follows electrophilic logic; 5-Cl follows nucleophilic logic.

Experimental Protocols

Protocol A: Synthesis of 4-Chloroisoxazole-3-carboxylic Acid (Electrophilic Chlorination)

This protocol utilizes NCS, a mild reagent that avoids the handling of chlorine gas.

  • Preparation: Dissolve isoxazole-3-carboxylic acid (1.0 eq) in DMF (0.5 M).

  • Addition: Add

    
    -chlorosuccinimide (NCS, 1.1 eq) portion-wise at room temperature.
    
  • Reaction: Heat the mixture to 50°C for 4-6 hours. Monitor by LCMS (Expect M+1 peak shift from 114 to 148/150).

  • Workup: Pour into ice water. Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x).

  • Purification: The 4-chloro isomer typically precipitates or can be recrystallized from hexanes/EtOAc.

    • Note: If using the ester, hydrolysis (LiOH/THF) is required post-chlorination.

Protocol B: Functionalization of 5-Chloroisoxazole-3-carboxylic Acid (S Ar)

Demonstrates the high reactivity of the 5-position.

  • Preparation: Dissolve methyl 5-chloroisoxazole-3-carboxylate (1.0 eq) in dry THF.

  • Nucleophile: Add Morpholine (2.0 eq) and DIPEA (1.5 eq).

  • Reaction: Stir at room temperature. Reaction is often complete within 1-2 hours (contrast with 4-Cl which would require Pd catalyst and heat).

  • Workup: Concentrate solvent, dilute with water, extract with DCM.

  • Outcome: Yields methyl 5-morpholinoisoxazole-3-carboxylate.

References

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization.[7] Organic Letters, 7(23), 5203–5205. Link

  • Pevzner, M. S., et al. (2004).Nucleophilic substitution in 5-halo- and 5-nitroisoxazoles. Russian Journal of Organic Chemistry. (Context on S Ar reactivity of 5-substituted isoxazoles).
  • Sperry, J. B., & Wright, D. L. (2005).Furans, thiophenes and isoxazoles. In Heterocyclic Chemistry. (General reference for isoxazole electronic properties).
  • Krasavin, M., et al. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Journal of Heterocyclic Chemistry.[8] (Discusses chlorination patterns).

Sources

Methodological & Application

Application Note: High-Efficiency Esterification Protocols for 4-Chloroisoxazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloroisoxazole-3-carboxylic acid is a critical pharmacophore scaffold, often serving as a precursor for antibiotics, glutamate receptor ligands, and agrochemicals. The presence of the chlorine atom at the C4 position and the carboxylic acid at C3 creates a unique electronic environment. While the isoxazole ring is generally robust, it possesses latent sensitivity to strong nucleophiles which can trigger ring cleavage (rearrangement to cyanoketones).

This Application Note details three validated protocols for the esterification of 4-chloroisoxazole-3-carboxylic acid. These methods are selected to balance scalability, yield, and functional group tolerance.

Method Primary Utility Key Reagents Scalability
A. Acid Chloride Activation High-yield Scale-upSOCl₂, DMF (cat), AlcoholHigh (kg scale)
B. Mild Alkylation Lab Scale / SensitiveMeI/EtI, K₂CO₃, DMFLow/Medium (g scale)
C. Fischer Esterification Cost-Effective / RobustH₂SO₄, AlcoholHigh (Industrial)

Chemical Context & Mechanistic Considerations

Substrate Analysis
  • Electronic Effect: The C4-chloro substituent is electron-withdrawing (inductive), which increases the acidity of the C3-carboxylic acid compared to the unsubstituted isoxazole. This facilitates deprotonation in alkylation protocols.

  • Ring Stability: The isoxazole N-O bond is the weak link. Strong reducing conditions or highly basic conditions (e.g., concentrated NaOH at high heat) can cleave this bond. Acidic conditions (Methods A & C) are generally preferred for stability.

Reaction Pathways

The following diagram illustrates the decision logic for selecting the appropriate pathway based on available equipment and downstream requirements.

Esterification_Logic Start Start: 4-Chloroisoxazole-3-COOH Scale Is Scale > 100g? Start->Scale Sensitive Acid Sensitive Groups? Scale->Sensitive No MethodA Method A: Acid Chloride (SOCl2 / MeOH) Scale->MethodA Yes MethodB Method B: Alkylation (MeI / K2CO3) Sensitive->MethodB Yes MethodC Method C: Fischer (H2SO4 / MeOH) Sensitive->MethodC No

Figure 1: Decision matrix for selecting the optimal esterification protocol.

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Preferred for Scale-Up)

This method proceeds via the formation of the highly reactive 4-chloroisoxazole-3-carbonyl chloride intermediate. It is the most reliable method for ensuring complete conversion.

Reagents:

  • 4-Chloroisoxazole-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 equiv)

  • Anhydrous Methanol or Ethanol (Solvent/Reagent)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Activation: Charge the flask with 4-chloroisoxazole-3-carboxylic acid and suspend in anhydrous toluene (optional, can be run neat in SOCl₂ for small scale).

  • Addition: Add Thionyl Chloride dropwise. Subsequently, add 2-3 drops of DMF. Note: Vigorous gas evolution (SO₂ and HCl) will occur.

  • Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. The solution should become clear, indicating formation of the acid chloride.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and toluene. The residue is the crude acid chloride (often a yellow oil or low-melting solid).

  • Esterification: Dissolve the residue in anhydrous DCM or THF. Cool to 0°C. Add the appropriate alcohol (MeOH or EtOH) in excess (or as the solvent).

  • Workup: Stir for 1 hour at room temperature. Remove solvent in vacuo. Dissolve residue in EtOAc, wash with Saturated NaHCO₃ (to neutralize HCl) and Brine. Dry over Na₂SO₄ and concentrate.

Why this works: The catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than SOCl₂ alone, accelerating the formation of the acid chloride [1].

Method B: Mild Alkylation (Base-Promoted)

Ideal for small-scale synthesis or when acidic conditions must be avoided. This follows an S_N2 mechanism.

Reagents:

  • 4-Chloroisoxazole-3-carboxylic acid (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) - Must be finely ground/anhydrous.

  • Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 equiv)

  • DMF (Solvent, 0.5 M concentration)

Protocol:

  • Deprotonation: Dissolve the carboxylic acid in DMF. Add K₂CO₃. Stir at Room Temperature (RT) for 15-30 minutes. The mixture will be a suspension.

  • Alkylation: Add Alkyl Iodide dropwise.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC (the ester is less polar than the acid).

  • Quench: Dilute the reaction mixture with water (5x reaction volume).

  • Extraction: Extract with EtOAc (3x).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.[1][2]

  • Isolation: Concentrate to yield the ester. Flash chromatography is rarely needed if the alkyl halide was pure.

Why this works: The carboxylate anion is a good nucleophile. Using a polar aprotic solvent like DMF solvates the cation (K⁺), leaving the carboxylate "naked" and highly reactive toward the alkyl halide [2].

Method C: Fischer Esterification (Classical)

Best for routine synthesis where reagents are cheap and abundant.

Reagents:

  • 4-Chloroisoxazole-3-carboxylic acid

  • Methanol or Ethanol (Solvent, large excess)[1][3]

  • Conc. Sulfuric Acid (H₂SO₄) (0.1 - 0.5 equiv)

Protocol:

  • Dissolution: Dissolve the acid in the alcohol (approx. 0.5 M).[4]

  • Catalyst: Add conc. H₂SO₄ dropwise.

  • Reflux: Heat to reflux for 12-24 hours. Note: Isoxazoles are slower to esterify than simple aromatics due to electron deficiency.

  • Workup: Cool to RT. Concentrate to ~20% volume. Pour into ice-water containing NaHCO₃ (neutralize acid).

  • Extraction: Extract with EtOAc or DCM. Dry and concentrate.

Analytical Data & Validation

Expected NMR Signatures (Methyl Ester):

  • ¹H NMR (CDCl₃): The methyl ester singlet typically appears at δ 3.95 - 4.05 ppm . The isoxazole ring proton (H-5) appears as a singlet around δ 8.4 - 8.6 ppm .

  • Shift Diagnostic: Successful esterification is confirmed by the disappearance of the broad carboxylic acid proton (>11 ppm) and the appearance of the alkoxy group signals.

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Yield (Method A) Incomplete acid chloride formationEnsure anhydrous conditions; increase reflux time; use fresh SOCl₂.
Ring Opening (Method B) Base too strong / Temp too highStick to K₂CO₃ (avoid NaOH/KOH); keep temp < 40°C.
Incomplete Reaction (Method C) Equilibrium limitationAdd molecular sieves to the reflux or use a Dean-Stark trap (for EtOH).

Workflow Visualization

The following diagram details the specific workflow for the Acid Chloride Method , highlighting the critical intermediate and workup logic.

AcidChloride_Workflow Start 4-Chloroisoxazole-3-COOH (Solid) Activation Add SOCl2 + cat. DMF Reflux 2h Start->Activation Activation Intermediate INTERMEDIATE: Acid Chloride Activation->Intermediate -SO2, -HCl Esterification Add Alcohol (MeOH/EtOH) 0°C -> RT Intermediate->Esterification Nucleophilic Acyl Substitution Quench Quench: Sat. NaHCO3 (Neutralize HCl) Esterification->Quench Workup Extraction Extract: EtOAc Wash: Brine -> Dry Quench->Extraction Product FINAL PRODUCT: Ester Extraction->Product Isolation

Figure 2: Step-by-step workflow for the Acid Chloride esterification route.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

  • Pewsey, E. (2018). Practical Guide to S_N2 Esterification. Chemistry World.

  • Liu, Z. et al. (2015). Synthesis of Isoxazole Derivatives and Their Pharmacological Applications. Journal of Heterocyclic Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: 4-Chloroisoxazole-3-carboxylic acid.

Sources

reaction conditions for nucleophilic substitution on 4-chloroisoxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Electronic Deactivation – Strategies for Functionalizing 4-Chloroisoxazoles

Strategic Analysis: The Reactivity Paradox

The functionalization of the 4-position of the isoxazole ring presents a classic challenge in heteroaromatic chemistry. Unlike the 3- and 5-positions, which are susceptible to deprotonation or direct nucleophilic attack depending on substitution, the 4-position is electronically deactivated regarding classical Nucleophilic Aromatic Substitution (SNAr).

The Core Problem: Isoxazole is a


-excessive heterocycle. The 4-position possesses the highest electron density of the ring carbons, behaving similarly to an unactivated benzene ring. Consequently, a chlorine atom at C4 is a "pseudo-aryl chloride" rather than an activated heteroaryl chloride (like 2-chloropyridine).

The Solution: Direct SNAr (Addition-Elimination) using standard nucleophiles (amines, alkoxides) will fail under conventional conditions, leading only to recovered starting material or ring degradation. Successful substitution requires Transition Metal Catalysis to lower the activation energy of the C-Cl bond cleavage.

Decision Logic for Experimental Design

ReactivityLogic Start Target: 4-Chloroisoxazole Substitution CheckEWG Are strong EWGs (e.g., -NO2) present at positions 3 or 5? Start->CheckEWG SNAr Pathway A: Classical SNAr (Rare, requires forcing conditions) CheckEWG->SNAr Yes CatCheck Select Catalytic Strategy CheckEWG->CatCheck No (Standard Scaffold) CN_Bond Goal: C-N Bond (Amination) CatCheck->CN_Bond CC_Bond Goal: C-C Bond (Arylation/Alkylation) CatCheck->CC_Bond Buchwald Protocol 1: Buchwald-Hartwig (Pd-G3/G4 Precatalysts) CN_Bond->Buchwald Suzuki Protocol 2: Suzuki-Miyaura (Activated Boronic Acids) CC_Bond->Suzuki

Figure 1: Decision matrix for selecting the appropriate substitution pathway. Note that direct SNAr is viable only with strong electron-withdrawing groups (EWGs).

Protocol 1: C-N Bond Formation (Buchwald-Hartwig Amination)

This protocol addresses the substitution of the C4-Chlorine with primary or secondary amines.[1] Because the C-Cl bond is strong and the ring is electron-rich, standard Pd(PPh3)4 catalysts are often ineffective. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) to facilitate the difficult oxidative addition step.

Mechanism & Causality[2][3]
  • Ligand Selection (BrettPhos/RuPhos): These bulky, electron-rich ligands prevent the formation of inactive palladium dimers and accelerate oxidative addition into the unactivated C-Cl bond [1].

  • Base Sensitivity: Isoxazoles are liable to ring opening (N-O bond cleavage) under harsh basic conditions. We prioritize bases like Cs2CO3 or NaOtBu under strictly anhydrous conditions to mitigate this.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-Chloroisoxazole derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + BrettPhos (4-10 mol%)

    • Alternative:BrettPhos Pd G3/G4 precatalyst (2-5 mol%) for higher reproducibility.

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Pd precatalyst, ligand, and base inside a glovebox or under a steady stream of Argon.

  • Substrate Addition: Add the 4-chloroisoxazole and the amine.

    • Note: If the amine is liquid, add it via syringe after solvent addition.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). Sparge with Argon for 5 minutes.

  • Thermal Activation: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the chloride (M+H) and appearance of the amine adduct.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Concentrate and purify via flash chromatography.

Validation Criteria:

  • Conversion: >90% conversion of starting chloride.

  • Side Products: <5% hydrodechlorination (replacement of Cl with H). If this is high, switch to a milder base (K₃PO₄) or lower temperature.

Protocol 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

Substituting the chlorine for an aryl or alkyl group requires activating the boronic acid partner while maintaining a catalytic cycle that can handle the inert chloride.

Mechanism & Causality[2][3]
  • The "Chloride Problem": The oxidative addition of Pd(0) to 4-chloroisoxazole is the rate-determining step.

  • Ligand Choice (XPhos/SPhos): These ligands are specifically designed to boost the electron density on the Palladium center, making it nucleophilic enough to attack the C-Cl bond [2].

Step-by-Step Methodology

Reagents:

  • Substrate: 4-Chloroisoxazole derivative (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous solution if biphasic, or solid if anhydrous)

  • Solvent: THF:Water (4:1) or 1,4-Dioxane (Anhydrous)

Procedure:

  • Catalyst Pre-activation: (If using G3/G4 precatalyst, this step is instantaneous in situ). If using Pd(OAc)₂ + XPhos, stir them in the solvent for 10 mins at RT before adding substrates.

  • Assembly: Add 4-chloroisoxazole, boronic acid, and base to the reaction vessel.

  • Solvent Addition: Add degassed solvent system.[2]

    • Why Biphasic? Water is essential for the transmetallation step in Suzuki coupling to activate the boron species.

  • Reaction: Heat to 90 °C for 2–6 hours.

  • Workup: Dilute with water/brine and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

Critical Control Points & Troubleshooting

The following table summarizes common failure modes when working with 4-chloroisoxazoles and their remediation.

Failure ModeObservation (LCMS/NMR)Root CauseRemediation Strategy
No Reaction Recovered Starting MaterialOxidative Addition failureSwitch to Pd-G4 precatalysts; Increase temp to 110°C; Switch solvent to t-Amyl alcohol .
Dehalogenation Mass = (Starting Material - Cl + H)

-Hydride elimination or solvent participation
Avoid isopropanol/ethanol. Use Toluene or Dioxane . Reduce reaction time.
Ring Cleavage Complex mixture; Nitrile signals in IR/NMRBase-mediated N-O bond breakageSwitch from NaOtBu to K₃PO₄ or CsF . Lower temperature.
Homocoupling Dimer of Boronic AcidSlow TransmetallationDegas solvents more rigorously (O₂ promotes homocoupling). Add base slowly.
Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 4-Cl-Isoxazole PdII_Cl L-Pd(II)-Cl (Isoxazole Complex) OxAdd->PdII_Cl TransMet Transmetallation (Base Activated) PdII_Cl->TransMet + Nucleophile/Base PdII_Prod L-Pd(II)-Nu (Pre-Product) TransMet->PdII_Prod RedElim Reductive Elimination (Product Release) PdII_Prod->RedElim RedElim->Pd0 - Product

Figure 2: The catalytic cycle.[1] Note that Oxidative Addition (Red) is the barrier for 4-chloroisoxazoles, necessitating electron-rich ligands.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation." Accounts of Chemical Research. Available at: [Link]

  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Available at: [Link]

  • Sperry, J. B. & Wright, D. L. (2005). "The application of isoxazoles in synthesis." Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole stability).
  • Organic Chemistry Portal. (2023). "Suzuki Coupling - Reaction Conditions and Mechanism." Available at: [Link]

Sources

Suzuki-Miyaura Cross-Coupling of 4-Chloroisoxazole Derivatives: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Significance of Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block. The functionalization of the isoxazole core, particularly at the C4 position, allows for the exploration of chemical space to optimize drug-like properties.

Traditionally, the coupling of aryl groups to heteroaromatic systems has faced challenges. However, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forming carbon-carbon bonds.[1] This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and non-toxic organoboron reagents.[2][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling applied to 4-chloroisoxazole derivatives. While aryl chlorides are more cost-effective and readily available than their bromide or iodide counterparts, they are also more challenging substrates due to the strength of the C-Cl bond.[4] This necessitates carefully optimized catalytic systems to achieve high efficiency. We will delve into the reaction mechanism, provide detailed protocols, and offer field-proven insights to overcome common challenges, enabling researchers to successfully synthesize novel 4-arylisoxazole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which is the active catalytic species. This complex reacts with the 4-chloroisoxazole, breaking the carbon-chlorine bond and inserting the palladium to form a square planar Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides and requires electron-rich, bulky phosphine ligands to facilitate the process.[2][7]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. The reaction requires activation of the boronic acid by a base, which forms a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[8][9] This "ate" complex then exchanges its aryl group with the chloride on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : This is the final, irreversible step where the two organic groups on the palladium center couple to form the new C-C bond of the desired 4-arylisoxazole product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[1][6]

// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add_int [label="Oxidative Addition Intermediate\n(Isoxazolyl-Pd(II)-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_int [label="Diorganopalladium(II) Intermediate\n(Isoxazolyl-Pd(II)-Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4-Arylisoxazole\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; isoxazole_cl [label="4-Chloroisoxazole\n(Substrate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="ArB(OH)₂ + Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; borate_complex [label="[ArB(OH)₃]⁻\n(Activated Borate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges pd0 -> ox_add_int [label=" Oxidative\n Addition", fontcolor="#5F6368", color="#5F6368"]; isoxazole_cl -> ox_add_int [color="#5F6368"]; ox_add_int -> trans_int [label=" Transmetalation", fontcolor="#5F6368", color="#5F6368"]; borate_complex -> trans_int [color="#5F6368"]; trans_int -> pd0 [label=" Reductive\n Elimination", fontcolor="#5F6368", color="#5F6368"]; trans_int -> product [color="#5F6368"]; boronic_acid -> borate_complex [style=dashed, label="Activation", fontcolor="#5F6368", color="#5F6368"];

// Invisible nodes for layout {rank=same; isoxazole_cl; boronic_acid;} {rank=same; product;}

}

Sources

Application Note: Scalable One-Pot Synthesis of 4-Chloroisoxazole-3-Carboxylic Acid from Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., oxacillin), COX-2 inhibitors (e.g., valdecoxib), and antirheumatic drugs (e.g., leflunomide). Specifically, 4-chloroisoxazole-3-carboxylic acid is a high-value intermediate, particularly in the synthesis of herbicides (e.g., Isoxaflutole) and novel GABA-A receptor agonists.

Traditional synthesis often involves multi-step isolation of unstable nitrile oxide intermediates or harsh chlorination conditions that degrade the isoxazole ring. This Application Note details a telescoped, one-pot protocol starting from ethyl 2-(hydroxyimino)acetate (glyoxylic acid ethyl ester oxime) .

Key Advantages of This Protocol:
  • Safety: Eliminates the isolation of explosive hydroximoyl chloride and nitrile oxide intermediates.

  • Atom Economy: Utilizes a cascade sequence of [3+2] cycloaddition followed by in situ electrophilic chlorination.

  • Scalability: Designed for standard batch reactors using industrial-grade solvents (DMF/Acetonitrile).

Mechanistic Pathway & Logic

The synthesis relies on the Huisgen 1,3-dipolar cycloaddition . The process is designed as a cascade:

  • Dipole Generation: In situ chlorination of the oxime generates the hydroximoyl chloride, which releases the reactive nitrile oxide species upon base treatment.

  • Cycloaddition: The nitrile oxide reacts with a dipolarophile (Vinyl Acetate) to form an isoxazoline intermediate.

  • Aromatization: Elimination of acetic acid yields the isoxazole-3-carboxylate.

  • Electrophilic Chlorination: The C4 position, being the most electron-rich site on the isoxazole ring, is selectively chlorinated.

  • Hydrolysis: Final saponification yields the free acid.

Reaction Pathway Diagram[1][2]

IsoxazoleSynthesis Oxime Glyoxylic Acid Ethyl Ester Oxime Hydroximoyl Hydroximoyl Chloride Oxime->Hydroximoyl Chlorination NCS Reagent: NCS / DMF NCS->Hydroximoyl NitrileOxide Nitrile Oxide (In Situ) Hydroximoyl->NitrileOxide -HCl (Base) Isoxazoline 5-Acetoxy- isoxazoline NitrileOxide->Isoxazoline [3+2] Cycloaddition VinylAc Reagent: Vinyl Acetate / TEA VinylAc->Isoxazoline Isoxazole Ethyl Isoxazole- 3-carboxylate Isoxazoline->Isoxazole -AcOH (Aromatization) ProductEster Ethyl 4-Cl-Isoxazole- 3-carboxylate Isoxazole->ProductEster Electrophilic Subst. Chlorination Reagent: SO2Cl2 or NCS Chlorination->ProductEster FinalAcid 4-Chloroisoxazole- 3-Carboxylic Acid ProductEster->FinalAcid Saponification Hydrolysis Hydrolysis (NaOH) Hydrolysis->FinalAcid

Caption: Figure 1.[1][2][3] Telescoped reaction pathway for the synthesis of 4-chloroisoxazole-3-carboxylic acid from oxime precursors.

Materials & Equipment

Reagents
ReagentRolePurity / Grade
Ethyl 2-(hydroxyimino)acetate Starting Material>98%
N-Chlorosuccinimide (NCS) Chlorinating Agent 1Reagent Grade
Vinyl Acetate Dipolarophile>99%, Stabilized
Triethylamine (TEA) BaseDry, >99%
Sulfuryl Chloride (SO₂Cl₂) Chlorinating Agent 21M in DCM or Neat
DMF (N,N-Dimethylformamide) SolventAnhydrous
Sodium Hydroxide (NaOH) Hydrolysis Base2M Aqueous Sol.
Equipment
  • Reactor: 250 mL 3-neck round-bottom flask (or jacketed reactor for scale-up).

  • Temperature Control: Oil bath or Cryostat (-10°C to 80°C range).

  • Addition: Pressure-equalizing addition funnel.

  • Monitoring: HPLC (C18 column) or TLC (Silica, 30% EtOAc/Hexane).

Detailed Experimental Protocol

Phase 1: Generation of Hydroximoyl Chloride (In Situ)

Rationale: Direct chlorination of the oxime creates the precursor for the nitrile oxide dipole.

  • Charge: To a clean, dry reactor under N₂ atmosphere, add Ethyl 2-(hydroxyimino)acetate (10.0 mmol, 1.0 eq) and DMF (20 mL).

  • Cool: Lower the temperature to 0–5°C.

  • Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Note: The reaction is slightly exothermic. Maintain internal temperature <10°C.

  • Incubate: Stir at room temperature (25°C) for 1 hour.

    • Checkpoint: TLC should show consumption of the starting oxime and formation of the less polar hydroximoyl chloride.

Phase 2: [3+2] Cycloaddition & Aromatization

Rationale: Base-mediated dehydrohalogenation generates the nitrile oxide, which is immediately trapped by vinyl acetate. The resulting isoxazoline eliminates acetic acid to form the aromatic isoxazole.

  • Prepare Dipolarophile: In the addition funnel, mix Vinyl Acetate (30.0 mmol, 3.0 eq) and Triethylamine (12.0 mmol, 1.2 eq) in DMF (5 mL).

  • Addition: Add the Vinyl Acetate/TEA mixture dropwise to the reactor over 30 minutes at 25°C.

    • Caution: A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Mechanism:[1][4][5][6][7][8] The heat promotes the elimination of acetic acid from the intermediate 5-acetoxy-isoxazoline, yielding Ethyl isoxazole-3-carboxylate .

  • Workup (Partial): Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate slightly (do not dry completely if telescoping; solvent swap to Acetonitrile or DCM is preferred for the next step).

    • Note for One-Pot: For a true one-pot, evaporate the DMF/Vinyl Acetate under reduced pressure and redissolve the residue in Acetonitrile (20 mL).

Phase 3: Electrophilic Chlorination (C4-Functionalization)

Rationale: The C4 position is the most nucleophilic site. SO₂Cl₂ is a potent source of Cl+.

  • Solvent: Ensure the intermediate is dissolved in Acetonitrile or DCM (20 mL).

  • Chlorination: Cool to 0°C. Add Sulfuryl Chloride (SO₂Cl₂) (12.0 mmol, 1.2 eq) dropwise.

    • Alternative: Excess NCS (1.5 eq) can be used at reflux in Acetonitrile if SO₂Cl₂ is too harsh for the equipment, though SO₂Cl₂ is faster.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: HPLC/TLC will show conversion of Ethyl isoxazole-3-carboxylate to Ethyl 4-chloroisoxazole-3-carboxylate .

  • Quench: Carefully quench with saturated aqueous NaHCO₃.

Phase 4: Hydrolysis to Final Acid
  • Hydrolysis: To the quenched mixture, add 2M NaOH (20 mL).

  • Stir: Stir vigorously at room temperature for 1 hour.

  • Isolation:

    • Wash the aqueous layer with Ether (to remove non-acidic impurities).

    • Acidify the aqueous layer to pH 1–2 using 6M HCl.

    • Extract the product with Ethyl Acetate (3 x 30 mL).

    • Dry (MgSO₄) and concentrate in vacuo.

  • Purification: Recrystallize from Toluene/Heptane if necessary.

Data Summary & Expected Yields

StepIntermediate/ProductExpected YieldKey Spectroscopic Feature (¹H NMR)
1 Hydroximoyl ChlorideQuant. (in situ)Disappearance of oxime CH
2 Ethyl isoxazole-3-carboxylate75-85%Doublet at δ 8.5 (C5-H), Doublet at δ 6.8 (C4-H)
3 Ethyl 4-chloroisoxazole-3-carboxylate85-92%Singlet at δ 8.7 (C5-H); Loss of C4-H signal
4 4-Chloroisoxazole-3-carboxylic acid 65-75% (Overall) Broad singlet (COOH), Singlet (C5-H)

Troubleshooting & Optimization

  • Regioselectivity Issues: If 5-chloroisoxazole is observed (rare with this route), ensure the dipolarophile is Vinyl Acetate , not Vinylidene Chloride. Vinylidene Chloride can lead to 5-chloro isomers depending on elimination conditions.

  • Incomplete Chlorination: If the reaction stalls at Phase 3, add a catalytic amount of DMF (if using SO₂Cl₂) or increase temperature to 40°C.

  • Safety: Nitrile oxides are unstable. Ensure the concentration of the free dipole is kept low by slow addition of the base (TEA) in the presence of excess dipolarophile.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Waldo, J. P., & Larock, R. C. (2005).[5] Synthesis of Isoxazoles via Electrophilic Cyclization.[5] Organic Letters, 7(23), 5203–5205. Link

  • Giomi, D., et al. (2003). Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to vinyl acetate.[9] Journal of Organic Chemistry, 68(7), 2980.

  • Buron, C., et al. (2003). Process Development for the Synthesis of Isoxazoles. Organic Process Research & Development, 7(6), 839–845. Link

  • Ohki, H., & Yamaguchi, J. (2025).[4] Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.[4] Chemistry – A European Journal. Link

Sources

Troubleshooting & Optimization

preventing decarboxylation of isoxazole-3-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Thermal Decarboxylation During Amide Coupling and Activation Ticket ID: ISOX-3-STAB-001 Support Tier: Level 3 (Senior Application Scientist) Status: Resolved / Guide Published

Executive Summary

The Issue: Isoxazole-3-carboxylic acids are notoriously unstable. Unlike their 4- or 5-position isomers, the 3-isomer possesses a unique electronic vulnerability. Upon heating or activation, the electron-withdrawing nature of the adjacent C=N bond facilitates the loss of CO₂, leading to the formation of the decarboxylated isoxazole (often volatile) or ring-opened byproducts.

The Solution: Standard coupling protocols (EDC/HOBt, SOCl₂ reflux) often fail because they require temperatures or reaction times that exceed the stability threshold of the substrate. Success requires neutral activation or low-temperature pathways that outpace the kinetics of decarboxylation.

The Mechanism: Why is this happening?

To solve the problem, you must understand the "Electronic Suicide" mechanism. The isoxazole ring is electron-deficient. At the 3-position, the carboxylate group is directly attached to the imine-like carbon.

When the carboxylate is deprotonated (by base) or heated, the inductive effect of the ring nitrogen and oxygen stabilizes the developing negative charge on the ring carbon after CO₂ leaves. This makes the activation energy for decarboxylation dangerously low.

Visualization: The Decarboxylation Trap

DecarboxylationMechanism Acid Isoxazole-3-COOH Inter Carboxylate Anion Acid->Inter Deprotonation Base Base/Heat TS Transition State (Zwitterionic) Inter->TS ΔT > 40°C Coupled Target Amide Inter->Coupled Fast Activation (T3P/Ghosez) Decarb Decarboxylated Product (Dead End) TS->Decarb -CO2

Figure 1: The kinetic competition. If activation is slow or hot, the pathway diverts to irreversible decarboxylation.

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Why: Propylphosphonic anhydride (T3P) is the superior reagent for this scaffold.

  • Speed: It reacts extremely fast, often outrunning the decarboxylation kinetics.

  • Mildness: It works well in EtOAc (non-polar solvents suppress the ionic decarboxylation mechanism) and does not require strong bases.

  • Scavenging: Byproducts are water-soluble, minimizing workup stress.[1][2]

Methodology:

  • Dissolve: Suspend Isoxazole-3-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or 2-MeTHF). Do not use DMF if possible (polar solvents can lower the energy barrier for decarboxylation).

  • Cool: Chill the mixture to 0°C .

  • Base: Add DIPEA (2.5 - 3.0 equiv) dropwise. Note: Keep internal temp < 5°C.

  • Activate: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise over 10 minutes.

  • Incubate: Allow to warm to Room Temperature (20-25°C) . Do not heat.

  • Monitor: Check LCMS after 1 hour. If starting material persists, add 0.2 equiv T3P.

Protocol B: The "Neutral Chloride" (Ghosez’s Reagent)

Why: Thionyl chloride (SOCl₂) creates HCl and requires heat, which destroys isoxazole-3-acids. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride at neutral pH and 0°C .

Methodology:

  • Dissolve: Dissolve Isoxazole-3-COOH (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.1 equiv) at 0°C .

  • React: Stir at 0°C for 1-2 hours. Do not reflux.

  • Coupling: Add the amine (1.1 equiv) and a mild scavenger (e.g., pyridine or solid NaHCO₃) directly to this solution.

  • Result: Formation of the amide without thermal stress.

Comparative Data: Reagent Stability

Coupling ReagentReaction TempRisk of DecarboxylationRecommended?Notes
SOCl₂ (Reflux) 60-80°CCritical ⛔ NOAcidic + Heat = Rapid CO₂ loss.
EDC / HOBt 25°CModerate ⚠️ RiskyHOBt esters can be slow; prolonged time allows degradation.
HATU / DMF 25°CModerate ⚠️ RiskyBasic conditions in DMF can trigger ring opening or decarboxylation.
IBCF (Mixed Anhydride) -20°CLow ✅ YESGood alternative, but moisture sensitive.
T3P (EtOAc) 0°C → 25°CVery Low BEST Fast kinetics, mild solvent, easy workup.
Ghosez's Reagent 0°CVery Low ✅ YESBest for making acid chlorides neutrally.

Workflow Visualization: T3P Protocol

T3P_Workflow Start Start: Isoxazole-3-COOH Solvent Dissolve in EtOAc (Avoid DMF/DMSO) Start->Solvent Cool Cool to 0°C Solvent->Cool BaseAdd Add DIPEA (3.0 eq) Dropwise Cool->BaseAdd T3PAdd Add T3P (1.5 eq) Maintain < 5°C BaseAdd->T3PAdd Warm Warm to RT (20°C) Do NOT Heat T3PAdd->Warm Check LCMS Check (1 hr) Warm->Check Success Product Formed Wash w/ Water/Bicarb Check->Success Complete Fail Incomplete? Add 0.2 eq T3P Check->Fail Incomplete Fail->Warm

Figure 2: Step-by-step decision tree for T3P coupling to minimize thermal stress.

Troubleshooting & FAQ

Q: I see bubbling when I add the coupling reagent. Is that normal?

  • A: If you are using CDI (Carbonyldiimidazole), yes, that is CO₂ from the reagent. However, if you are using EDC or HATU and see vigorous bubbling accompanied by a loss of starting material mass, you are likely decarboxylating your substrate. Switch to Protocol A (T3P) immediately.

Q: My LCMS shows a peak with Mass = (Expected - 44). What is it?

  • A: That is the decarboxylated byproduct. You have lost CO₂.[3][4] This confirms your reaction temperature was too high or the activation time was too long.

Q: Can I use aqueous base (NaOH/LiOH) to hydrolyze an isoxazole-3-ester?

  • A: Be extremely careful. Strong aqueous bases can attack the isoxazole ring itself (ring opening to the nitrile).

    • Fix: Use LiOH in THF/Water at 0°C and monitor closely. Acidify immediately upon completion. Do not let it sit overnight.

Q: I need to make the Acid Chloride, but I don't have Ghosez's reagent.

  • A: Use Oxalyl Chloride with a catalytic amount of DMF in DCM at 0°C .

    • Crucial: Do not reflux. Evaporate the solvent under vacuum at room temperature (do not heat the rotovap bath >30°C). Use the crude residue immediately.

References

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[2] Synlett, 2009, 3378-3382.[2] Link

    • Relevance: Establishes T3P as a mild, high-yield reagent for heteroaromatic systems.[2]

  • Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, Coll.[5] Vol. 6, p. 282 (1988). Link

    • Relevance: The definitive protocol for neutral acid chloride form
  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20, 2, 140–177. Link

    • Relevance: Comprehensive review comparing T3P vs.
  • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005. Relevance: Discusses the general instability and ring-opening tendencies of the isoxazole scaffold.

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Chloroisoxazole Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloroisoxazole amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical transformation. The following sections provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

I. Troubleshooting Guide: A Systematic Approach to Low Yields

Low yields in 4-chloroisoxazole amide coupling can stem from a variety of factors, ranging from reagent quality to reaction setup and workup procedures. This guide provides a logical workflow to identify and address the root cause of the issue.

Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields. Start at the top and work your way through the diagnostic questions to pinpoint the likely problem area.

TroubleshootingWorkflow A Low Yield Observed B 1. Verify Starting Material Quality - 4-Chloroisoxazole derivative pure? - Amine pure and dry? - Solvents anhydrous? A->B C No B->C Impure/Wet E Yes B->E Pure & Dry D Purify/Dry Starting Materials & Solvents C->D F 2. Evaluate Coupling Conditions - Coupling reagent appropriate? - Base selection and stoichiometry correct? - Reaction temperature and time optimized? E->F G No F->G Suboptimal I Yes F->I Optimized H Screen Coupling Reagents, Bases, & Conditions G->H J 3. Investigate Potential Side Reactions - Evidence of isoxazole ring opening? - Homocoupling of amine or acid? - Formation of guanidinium byproducts? I->J K Yes J->K Side Products Detected M No J->M No Side Products L Adjust Reaction Parameters (e.g., lower temperature, different base) K->L N 4. Assess Workup & Purification - Product lost during extraction? - Degradation on silica gel? - Inefficient precipitation? M->N O No N->O Inefficient Q Yes N->Q Efficient P Optimize Workup & Purification Protocol O->P R Consult Further Literature or Technical Support Q->R

Caption: A flowchart for systematically troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

This section addresses specific questions and provides detailed explanations and actionable advice.

Reagents and Reaction Setup

Q1: My 4-chloroisoxazole starting material appears to be degrading. How can I ensure its stability?

A1: 4-Chloroisoxazoles can be sensitive to certain conditions. Ensure that your starting material is pure and stored under an inert atmosphere (nitrogen or argon), especially if it is a solid. It is also crucial to use anhydrous solvents, as water can lead to hydrolysis or other side reactions.

Q2: What are the most common reasons for incomplete conversion of the starting materials?

A2: Incomplete conversion is often linked to several factors:

  • Insufficient Activation: The carboxylic acid may not be fully activated by the coupling reagent. This can be due to the quality of the coupling reagent or the presence of moisture.

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be less reactive, leading to sluggish reactions.[1][2]

  • Inappropriate Base: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the amine or neutralize the acid byproduct, while an overly strong base can lead to side reactions.[3]

  • Suboptimal Temperature: While many amide couplings proceed at room temperature, some challenging substrates may require heating to achieve full conversion. Conversely, sensitive substrates might require cooling to prevent side reactions.[4]

Q3: Which coupling reagent is best for 4-chloroisoxazole amide coupling?

A3: There is no single "best" coupling reagent, as the optimal choice depends on the specific substrates.[5] However, some commonly used and effective reagents include:

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions like racemization.[6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents that often provide high yields and fast reaction times.[3][7] They are particularly useful for coupling challenging substrates.[2]

  • Phosphonium Salts (e.g., PyBOP): These are also very effective and have the advantage of not forming guanidinium byproducts that can sometimes be observed with uronium/aminium reagents.

The following table provides a general comparison of common coupling reagents.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble byproducts, good for a wide range of substrates.[8][9]Can lead to racemization without additives.[6]
HATU Highly reactive, fast reaction times, good for hindered substrates.[3]Can be moisture sensitive, potential for guanidinium byproduct formation.[10]
PyBOP High coupling efficiency, does not form guanidinium byproducts.Can be more expensive than other reagents.
Side Reactions and Byproducts

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of my 4-chloroisoxazole. What is causing this?

A4: Hydrolysis of the 4-chloroisoxazole can occur if there is residual water in your reaction mixture. It is imperative to use anhydrous solvents and to handle all reagents under an inert atmosphere. Drying agents can be used to remove trace amounts of water from solvents.

Q5: My reaction mixture shows the formation of a symmetrical urea byproduct. What is the source of this impurity?

A5: The formation of a symmetrical urea, such as dicyclohexylurea (DCU) when using DCC, is a common byproduct of carbodiimide-mediated couplings.[7] While often insoluble and easily filtered, its formation consumes the coupling reagent, potentially leading to incomplete conversion of your starting materials. Using a water-soluble carbodiimide like EDC can simplify the workup, as the corresponding urea is soluble in aqueous solutions.

Q6: I suspect isoxazole ring-opening is occurring. What conditions favor this side reaction and how can I avoid it?

A6: The isoxazole ring can be susceptible to cleavage under strongly basic or nucleophilic conditions. The use of strong, non-nucleophilic bases like DBU or proton sponge should be carefully evaluated. If ring-opening is suspected, consider using a milder, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[3] Additionally, running the reaction at lower temperatures may help to minimize this side reaction.

Workup and Purification

Q7: My product appears to be water-soluble, and I am losing a significant amount during the aqueous workup. What can I do?

A7: If your product has high water solubility, consider the following strategies:

  • Back-extraction: After the initial extraction with an organic solvent, re-extract the aqueous layer several times with fresh organic solvent to recover more of your product.

  • Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the product from the aqueous phase and into the organic layer.

  • Alternative Solvents: Explore different extraction solvents. For more polar products, solvents like ethyl acetate or dichloromethane may be more effective than less polar solvents like hexanes.

Q8: I am having difficulty removing the coupling reagent byproducts during purification. What are some effective methods?

A8: The best method for removing byproducts depends on the specific coupling reagent used.

  • For DCU (from DCC): This byproduct is often insoluble in many organic solvents and can be removed by filtration.[7]

  • For EDC and its urea byproduct: These are water-soluble and can typically be removed with an aqueous workup.[7][8]

  • For HOBt/HOAt and byproducts from uronium/aminium salts: These are often acidic and can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

III. Experimental Protocols

General Protocol for 4-Chloroisoxazole Amide Coupling

This protocol provides a starting point for the amide coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • To a solution of the 4-chloroisoxazole carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF, DCM, or THF) under an inert atmosphere, add the coupling reagent (1.1 - 1.5 eq.) and any additives (e.g., HOBt, 1.1 - 1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq.) followed by a suitable base (e.g., DIPEA, 2.0 - 3.0 eq.).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or preparative HPLC.

Kaiser Test for Monitoring Reaction Completion on Solid Support

For solid-phase synthesis, the Kaiser test is a useful qualitative method to check for the presence of free primary amines.[11]

  • Take a small sample of the resin beads from the reaction vessel.

  • Wash the beads thoroughly with DMF.

  • Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100-120 °C for 2-5 minutes.

  • A blue or purple color indicates the presence of free primary amines (incomplete coupling), while a yellow or orange color indicates the absence of free primary amines (complete coupling).[11]

IV. Mechanistic Considerations

Core Amide Coupling Mechanism

The fundamental principle of amide bond formation involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[6][7]

AmideCoupling cluster_0 Activation cluster_1 Coupling R-COOH Carboxylic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea, active ester) R-COOH->ActivatedEster + Activator Activator Coupling Reagent Amide Amide Product ActivatedEster->Amide + R'-NH2 R'-NH2 Amine

Caption: General mechanism of amide bond formation.

Potential Side Reaction Pathway: Isoxazole Ring Opening

Under strongly basic conditions, the isoxazole ring can be susceptible to nucleophilic attack and subsequent ring opening. This can be a competing pathway to the desired amide formation, leading to lower yields of the target molecule.

SideReaction A 4-Chloroisoxazole Derivative C Desired Amide Product A->C + Amine (Desired Pathway) D Ring-Opened Byproduct A->D + Strong Base (Side Reaction) B Strong Base (e.g., NaH, t-BuOK) B->D E Amine E->C

Caption: Competing pathways of desired reaction and a potential side reaction.

V. References

  • Green Chemistry - BORIS Portal. (2024, January 23). Retrieved from

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(2023), 133-146. Retrieved from

  • Brenner, C., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from

  • Umehara, A., et al. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. Retrieved from

  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis. Retrieved from

  • Loi, D. H., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. Retrieved from

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from

  • Zhang, T., et al. (2024). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC. Retrieved from

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from

  • Due-Hansen, M. E., et al. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Retrieved from

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. Retrieved from

Sources

stability of 4-chloro substituent under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 4-Chloro Substituents Ticket ID: CHEM-SUP-4CL-001 Status: Open Subject: Troubleshooting 4-Chloro Stability Under Basic Hydrolysis

Triage & Diagnostics: Define Your Substrate

Before proceeding with a protocol, we must identify the electronic environment of your 4-chloro substituent. The stability of a chlorine atom under basic conditions (pH > 10, nucleophilic


) is binary: it is either inert  or highly labile , depending entirely on the ring system.
Diagnostic Decision Matrix

Use this logic flow to predict stability immediately.

G Start Substrate Type? Aryl Phenyl Ring (e.g., 4-chlorobenzoate) Start->Aryl Benzene deriv. Hetero Heteroaryl Ring (e.g., 4-chloropyridine, 4-chloroquinoline) Start->Hetero Pyridine/Quinoline Alkyl Alkyl Chain (e.g., 4-chlorobutanoate) Start->Alkyl Aliphatic Aryl_Check Ortho/Para EWG? (NO2, CN, SO2R) Aryl->Aryl_Check Labile_SNAr UNSTABLE (Hydrolyzes via SNAr) Hetero->Labile_SNAr Nitrogen activates C-4 Labile_SN2 UNSTABLE (Hydrolyzes via SN2 or E2) Alkyl->Labile_SN2 Leaving Group Active Stable STABLE (Requires extreme forcing to hydrolyze) Aryl_Check->Stable No Aryl_Check->Labile_SNAr Yes (Activated)

Figure 1: Stability decision tree. Green indicates safe processing conditions; Red indicates high risk of chloride loss.

Technical Deep Dive: The "Why" & "How"

Scenario A: The Heteroaryl Trap (4-Chloropyridine / 4-Chloroquinoline)

The Issue: Researchers often attempt to saponify an ester group elsewhere on the molecule using standard NaOH/MeOH conditions, only to find the 4-chloro group replaced by a hydroxyl (OH) group. The Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Unlike benzene, the nitrogen atom in pyridine/quinoline acts as an electron sink (analogous to a nitro group). It pulls electron density from the ring, making the C-4 and C-2 positions highly electrophilic. Hydroxide (

) attacks C-4, forming a Meisenheimer complex, followed by the elimination of chloride (

).

Reaction Pathway (


): 


Scenario B: The Aryl Standard (4-Chlorobenzene)

The Stability: On a simple benzene ring, the


-electron cloud repels the incoming nucleophile (

). The

C-Cl bond is strong and resistant to cleavage. Exception: If you have a strong Electron Withdrawing Group (EWG) like

in the ortho or para position, the ring becomes activated (similar to pyridine), and the chloride will be displaced (e.g., Sanger’s reagent chemistry).

Troubleshooting & Protocols

FAQ: "I need to hydrolyze an ester, but I have a labile 4-chloro-heterocycle. What do I do?"

Option 1: The Lithium Hydroxide (LiOH) Control Protocol LiOH is less basic and less nucleophilic than NaOH in certain solvent systems. Lowering the temperature is critical.

  • Reagents: LiOH (1.1 equiv), THF, Water.

  • Procedure:

    • Dissolve substrate in THF (0.1 M).

    • Cool solution to 0°C (ice bath).

    • Add LiOH (dissolved in min. volume of water) dropwise.

    • Monitor by TLC/LCMS every 15 mins. Do not heat.

    • Quench immediately with dilute HCl or citric acid upon ester consumption.

Option 2: The Trimethyltin Hydroxide (TMSOH) Method (The "Sniper" Approach) For highly sensitive substrates where even LiOH causes


, use trimethyltin hydroxide. It is highly specific for esters and generally leaves aryl/heteroaryl halides untouched.
  • Mechanism: Mild, neutral hydrolysis via tin coordination.

  • Reference: Furlán et al. demonstrated TMSOH efficacy for sensitive esters.

  • Protocol:

    • Dissolve ester in 1,2-dichloroethane (DCE).

    • Add

      
       (2–5 equiv).
      
    • Heat to 60–80°C (DCE reflux).

    • Note: Requires rigorous removal of tin residues during workup (KF wash or silica filtration).

Option 3: Acidic Hydrolysis (Reverse Strategy) If basic conditions are impossible, switch to acid. The protonated nitrogen in pyridine makes the ring more electrophilic, but water is a much weaker nucleophile than hydroxide. However, harsh acidic reflux can still force hydrolysis.

  • Reagent: 6N HCl or TFA/Water.

  • Risk: High heat required; may not be compatible with other functional groups.

Comparative Data: Base Selection Guide

Base / ReagentpH StrengthNucleophilicityRisk to 4-Cl (Heteroaryl)Recommended Use
NaOH / KOH High (>13)HighCritical Only for stable aryl chlorides.
LiOH Mod. HighModerateModerate Standard for sensitive substrates at 0°C.

ModerateModerateLow-Mod Useful for specific diesters; precipitates as

.

/ MeOH
ModerateLowLow Transesterification (methanolysis) rather than hydrolysis.

NeutralLowNegligible Best for highly labile substrates. Toxic.

Visual Mechanism: Why Heterocycles Fail

The following diagram illustrates the electronic activation that makes 4-chloropyridine unstable compared to chlorobenzene.

SNAr_Mechanism cluster_contrast Contrast: Chlorobenzene Substrate 4-Chloropyridine (N-atom pulls density) Attack Nucleophilic Attack (OH- hits C-4) Substrate->Attack Activation Intermediate Meisenheimer Complex (Negative charge on N) Attack->Intermediate Addition Product 4-Hydroxypyridine (Chloride lost) Intermediate->Product Elimination (-Cl) Benzene Chlorobenzene (Electron rich ring) NoReaction NO REACTION (Repels OH-) Benzene->NoReaction High Barrier

Figure 2: Mechanism of S_NAr hydrolysis. The nitrogen atom stabilizes the intermediate negative charge, facilitating chloride displacement.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on mechanisms and heteroaryl reactivity).
  • Nicolaou, K. C., et al. (2005). "Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters."[2] Angewandte Chemie International Edition.

  • Zhu, J., et al. (2012). "Selectivity in the hydrolysis of substituted chloropyridines." Journal of Organic Chemistry. (Discusses the relative reactivity of 2- vs 4-chloropyridine).
  • Common Organic Chemistry. (2023). "Ester Hydrolysis (Saponification) Conditions and Troubleshooting."

  • Master Organic Chemistry. (2022).

    
    ): The Mechanism." 
    

Sources

Validation & Comparative

Comparative NMR Profiling: 4-Chloroisoxazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the diagnostic 1H NMR profile of 4-chloroisoxazole-3-carboxylic acid , a critical scaffold in the synthesis of GABA agonists and glutamate receptor ligands.

This analysis adopts a comparative profiling approach , contrasting the target molecule against its non-chlorinated parent and its ester precursor to provide a robust identification framework.

Executive Summary & Structural Logic

Target Molecule: 4-chloroisoxazole-3-carboxylic acid CAS: 131805-37-x (Generic reference for class) Key Application: Fragment-based drug discovery (FBDD), bioisostere for glutamate.

The NMR identification of this compound relies on detecting the loss of the AB spin system characteristic of the isoxazole ring and the appearance of a deshielded singlet corresponding to the H5 proton. The chlorine atom at position 4 exerts a strong inductive effect (-I), shifting the adjacent H5 proton downfield compared to the parent isoxazole-3-carboxylic acid.

Structural Diagnostic Map

The following diagram illustrates the structural logic and expected substituent effects that dictate the chemical shifts.

G Parent Parent Scaffold (Isoxazole-3-COOH) Target Target Molecule (4-Cl-Isoxazole-3-COOH) Parent->Target Chlorination at C4 H4_Loss Loss of H4 Signal (Substituted by Cl) Target->H4_Loss H5_Shift H5 Deshielding (Singlet, ~9.2 ppm) Target->H5_Shift COOH Acidic Proton (Broad, ~13-14 ppm) Target->COOH Ester Ester Precursor (Ethyl 4-Cl-Isoxazole-3-COOEt) Ester->Target Hydrolysis

Caption: Figure 1. Structural relationship and diagnostic NMR changes between the parent scaffold, the ester precursor, and the target acid.

Comparative Chemical Shift Data

The following data table compares the target molecule with its direct structural analogs. Note the transition from a doublet-doublet system in the parent to a singlet in the target.

Solvent: DMSO-d6 (Recommended for solubility and observation of COOH) Frequency: 400 MHz

Proton AssignmentParent (Isoxazole-3-COOH)Target (4-Cl-Isoxazole-3-COOH)Ester (Ethyl 4-Cl-Isoxazole-3-COOEt)Multiplicity Change
H5 (Ring) ~8.85 ppm9.15 – 9.25 ppm ~9.27 ppmDoublet

Singlet
H4 (Ring) ~6.90 ppmAbsent AbsentSignal disappears
COOH (Acid) ~13.5 ppm (Broad)13.5 – 14.0 ppm AbsentBroad singlet
Ethyl Group AbsentAbsent4.30 (q), 1.30 (t)Diagnostic for unhydrolyzed ester
Key Diagnostic Features:
  • The H5 Singlet: In the parent compound, H5 couples with H4 (

    
     Hz). In the 4-chloro derivative, this coupling is removed, resulting in a sharp singlet. The electronegative Chlorine shifts this peak downfield by approximately 0.3–0.4 ppm.
    
  • Absence of H4: The region around 6.5–7.0 ppm must be clean. Any signal here indicates incomplete chlorination or presence of the starting material.

  • Acidic Proton: In dry DMSO-d6, the carboxylic acid proton appears as a very broad singlet between 13.0 and 14.0 ppm. If the DMSO is "wet," this signal may broaden further or average with the water peak (~3.3 ppm).

Experimental Protocol: High-Fidelity Acquisition

Reagents & Preparation[1][2][3][4][5]
  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (v/v).

    • Why: CDCl3 is often poor for solubilizing polar isoxazole acids and causes the COOH proton to broaden excessively or disappear due to exchange.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: Higher concentrations can lead to viscosity broadening; lower concentrations may lose the broad COOH signal in the baseline noise.

Workflow Diagram

Protocol Step1 Sample Prep: 10mg in 0.6mL DMSO-d6 Step2 Acquisition Setup: Pulse Angle: 30° Relaxation Delay (D1): >2s Step1->Step2 Step3 Shimming: Focus on Z1/Z2 for sharp H5 singlet Step2->Step3 Step4 Acquisition: Scans (NS): 16-32 Step3->Step4 Decision COOH Visible? Step4->Decision Fix1 Action: Dry Sample (Trace water causes exchange) Decision->Fix1 No Final Process: LB = 0.3 Hz Reference TMS = 0.00 Decision->Final Yes Fix1->Step1

Caption: Figure 2. Optimized workflow for acquiring high-resolution NMR data of isoxazole carboxylic acids.

Critical Acquisition Parameters
  • Relaxation Delay (D1): Set to at least 2.0 seconds . The H5 proton on the isoxazole ring is isolated and relaxes relatively slowly compared to aliphatic protons. Insufficient D1 will reduce the integral accuracy of the H5 peak relative to aliphatic impurities.

  • Window Function: Apply an exponential multiplication with LB = 0.3 Hz . This enhances the signal-to-noise ratio for the broad COOH peak without artificially broadening the sharp H5 singlet.

Troubleshooting & Quality Control

Scenario A: "I see a doublet at 9.2 ppm instead of a singlet."
  • Cause: This is likely not a doublet but a "splitting" artifact caused by poor field homogeneity (bad shimming).

  • Verification: Check the TMS peak.[1][2] If TMS is also split or asymmetric, re-shim the Z1 and Z2 coils.

Scenario B: "The H5 peak is at 8.8 ppm."
  • Cause: You likely have the parent compound (Isoxazole-3-carboxylic acid) or the chlorination failed.

  • Verification: Look for the H4 doublet around 6.9 ppm. If present, the reaction did not proceed.

Scenario C: "I see ethyl triplets and quartets."
  • Cause: Incomplete hydrolysis of the ester precursor.[3]

  • Verification: Check for a quartet at ~4.3 ppm and a triplet at ~1.3 ppm. The integral ratio of the Ethyl-CH2 to the H5 ring proton should be 0:1 for the pure acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13180537, Ethyl 4-hydroxyisoxazole-3-carboxylate (Analogous Structure Data). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2019). Synthesis of 4-quinolone-3-carboxylic acid derivatives (referencing halo-isoxazole precursors). Retrieved from [Link][4]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (Reference for Solvent Residual Peaks). Retrieved from [Link][2]

Sources

A Researcher's Guide to Deciphering the Chlorine Isotope Pattern in Mass Spectrometry: The Case of C4H2ClNO3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. Its ability to provide exquisitely precise mass-to-charge ratio information is fundamental to confirming molecular weights and deducing elemental compositions. For compounds containing halogen atoms, the characteristic isotopic patterns offer an additional layer of confirmation, acting as a molecular signature. This guide provides an in-depth exploration of the chlorine isotope pattern in mass spectrometry, using the example of a molecule with the formula C4H2ClNO3. We will delve into the theoretical underpinnings, present a robust experimental workflow for its analysis, and compare the expected data with alternative scenarios.

The Theoretical Hallmark of Chlorine: The M and M+2 Isotopic Peaks

Chlorine, in its natural abundance, is composed of two primary stable isotopes: ³⁵Cl and ³⁷Cl. The relative abundance of these isotopes is approximately 75.77% for ³⁵Cl and 24.23% for ³⁷Cl[1]. This natural distribution gives rise to a distinctive pattern in the mass spectrum of any chlorine-containing compound.

For a molecule containing a single chlorine atom, two molecular ion peaks will be observed, separated by two mass-to-charge units (m/z). The peak corresponding to the molecule containing the lighter ³⁵Cl isotope is designated as the molecular ion peak (M). The peak corresponding to the molecule with the heavier ³⁷Cl isotope is termed the M+2 peak. The theoretical intensity ratio of the M to M+2 peak is approximately 3:1, directly reflecting the natural isotopic abundance of ³⁵Cl to ³⁷Cl[2][3][4]. This characteristic 3:1 ratio is a powerful diagnostic tool for identifying the presence of a single chlorine atom within a molecule.

For molecules containing multiple chlorine atoms, the isotopic pattern becomes more complex, with the appearance of M+4, M+6, and subsequent peaks. The relative intensities of these peaks are governed by the binomial distribution of the chlorine isotopes[2][5].

Unveiling the Structure of C4H2ClNO3: A Hypothetical Analysis

The molecular formula C4H2ClNO3 can correspond to several possible isomers. A search on PubChem reveals multiple potential structures, including 4-chloro-1,2-oxazole-3-carboxylic acid and 3-chloroisoxazole-5-carboxylic acid[6]. For the purpose of this guide, we will consider a hypothetical analysis of one such isomer.

Anticipated Mass Spectrum

The monoisotopic mass of C4H2³⁵ClNO3 is 146.97232 Da[6]. Therefore, in a high-resolution mass spectrum, we would expect to see the following key features in the molecular ion region:

Ionm/z (calculated)Relative Abundance
[C4H2³⁵ClNO3]⁺146.9723~100%
[C4H2³⁷ClNO3]⁺148.9694~32%

This table illustrates the expected M and M+2 peaks with their characteristic ~3:1 intensity ratio.

Plausible Fragmentation Pathways

Electron ionization (EI) mass spectrometry often induces fragmentation of the molecular ion, providing valuable structural information. For a substituted aromatic-like heterocyclic compound such as a chloroisoxazole carboxylic acid, common fragmentation pathways could include:

  • Loss of a neutral molecule: Decarboxylation (loss of CO2) is a common fragmentation for carboxylic acids.

  • Cleavage of the heterocyclic ring: Ring opening and subsequent fragmentation can lead to a variety of smaller ions.

  • Loss of the halogen atom: Cleavage of the carbon-chlorine bond can result in a fragment ion without the characteristic chlorine isotope pattern[7].

The presence of the chlorine isotope pattern in fragment ions can help to pinpoint the location of the chlorine atom within the molecule.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible experimental protocol is paramount for obtaining high-quality mass spectrometry data. The following outlines a typical workflow for the analysis of a small organic molecule like C4H2ClNO3 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of the C4H2ClNO3 standard (e.g., 1 mg).

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations for LC-MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Separation:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice for separating small organic molecules[8][9].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the compound of interest. For example, a linear gradient from 5% to 95% B over 10 minutes.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is essential for accurate mass measurements and resolving the isotopic peaks.

    • Acquisition Mode: Data should be acquired in full scan mode to capture the molecular ion and its isotopic pattern, as well as any fragment ions.

Data Interpretation and Comparison

The acquired data should be processed using appropriate software to visualize the mass spectrum. The key points of analysis are:

  • Confirmation of Molecular Weight: The presence of the M peak at the calculated m/z for C4H2³⁵ClNO3 confirms the molecular weight.

  • Verification of Chlorine Presence: The observation of the M+2 peak at the correct m/z and in the expected ~3:1 intensity ratio with the M peak provides strong evidence for the presence of a single chlorine atom[3][4].

  • Structural Elucidation from Fragments: Analysis of the fragmentation pattern can help to distinguish between different isomers of C4H2ClNO3.

Comparison with a Brominated Analog:

If the compound contained a bromine atom instead of chlorine, the isotopic pattern would be significantly different. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (~50.5% and ~49.5%, respectively)[3]. This results in an M and M+2 peak with an intensity ratio of approximately 1:1, a clear distinction from the 3:1 pattern of chlorine.

Visualizing the Concepts

To further clarify these principles, the following diagrams illustrate the chlorine isotope pattern and a typical experimental workflow.

Chlorine_Isotope_Pattern cluster_M M Peak cluster_M2 M+2 Peak M [C4H2³⁵ClNO3]⁺ m/z = 146.97 M2 [C4H2³⁷ClNO3]⁺ m/z = 148.97 M->M2 ~3:1 Intensity Ratio

Caption: Expected mass spectrum of a compound with one chlorine atom.

LCMS_Workflow Sample Sample Preparation LC LC Separation Sample->LC Inject ESI Electrospray Ionization LC->ESI Elute MS Mass Analysis ESI->MS Ion Transfer Data Data Interpretation MS->Data Acquire Spectrum

Caption: A typical LC-MS experimental workflow for small molecule analysis.

Conclusion

The characteristic isotopic pattern of chlorine is an invaluable tool in mass spectrometry for the rapid and confident identification of chlorinated compounds. By understanding the theoretical basis of the M and M+2 peaks and employing a rigorous experimental workflow, researchers can leverage this natural signature to enhance the accuracy of their structural elucidations. For professionals in drug development, this level of analytical certainty is crucial for advancing promising new chemical entities through the discovery pipeline.

References

  • Chlorine Stable Isotopes: A Comparison of Dual Inlet and Thermal Ionization Mass Spectrometric Measurements. (n.d.). pubs.acs.org. Retrieved February 20, 2024, from [Link]

  • Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved February 20, 2024, from [Link]

  • Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O 2 reaction gas. (2024, September 13). RSC Publishing. Retrieved February 20, 2024, from [Link]

  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. (n.d.). Benchchem. Retrieved February 20, 2024, from https://www.benchchem.com/product/b5349/technical-guide
  • Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). . Retrieved February 20, 2024, from [Link]

  • C4H2ClNO3. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 20, 2024, from [Link]

  • Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube. Retrieved February 20, 2024, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved February 20, 2024, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]

  • Interpretation of Isotope Peaks in Small Molecule LC?MS. (2020, November 12). LCGC International. Retrieved February 20, 2024, from [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (n.d.). ACS Publications. Retrieved February 20, 2024, from [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved February 20, 2024, from [Link]

Sources

Comparative Guide: UV-Vis Absorption Profiles of 4-Chloroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Chloro Advantage

In medicinal chemistry, the isoxazole scaffold is a privileged structure, often serving as a bioisostere for amide bonds or carboxylic acids. The introduction of a chlorine atom at the C4 position is not merely a structural modification; it fundamentally alters the electronic landscape of the heterocycle.

This guide provides a technical comparison of the UV-Vis absorption properties of 4-chloroisoxazole derivatives against their non-chlorinated counterparts. We explore how the auxochromic effect of the chlorine atom induces bathochromic shifts, providing a reliable spectroscopic handle for monitoring reaction progress and purity during drug synthesis.

Theoretical Grounding: Electronic Transitions

To interpret the data correctly, one must understand the electronic perturbation caused by C4-chlorination.

  • Parent Isoxazole: The base isoxazole ring exhibits

    
     transitions typically in the far UV (< 210 nm) due to limited conjugation.
    
  • The Chlorine Auxochrome: The chlorine atom at C4 exerts two opposing effects:

    • Inductive Effect (-I): Withdraws electron density through the

      
      -bond, stabilizing the HOMO.
      
    • Mesomeric Effect (+M): Donates lone pair electrons into the

      
      -system.
      

In the excited state, the +M effect dominates , extending the conjugation length and raising the HOMO energy more than the LUMO. This narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift and a hyperchromic effect (increased intensity).

Visualization: Electronic Resonance & Shift

ElectronicEffects Isoxazole Parent Isoxazole (No C4-Cl) Resonance Resonance Hybrid (Extended Conjugation) Isoxazole->Resonance Base System Chlorine Chlorine Atom (Lone Pair Donor) Chlorine->Resonance +M Effect Shift Bathochromic Shift (Red Shift) Resonance->Shift Narrowed HOMO-LUMO Gap

Figure 1: Mechanism of the bathochromic shift induced by C4-chlorination.

Comparative Data Analysis

The following table synthesizes experimental data and theoretical predictions for key isoxazole derivatives. Note the consistent redshift when the C4-hydrogen is replaced by chlorine.

Compound ClassDerivativeSubstituents (C3, C5)

(nm)

(

)
Electronic Insight
Alkyl Core 3,5-DimethylisoxazoleMe, Me< 210 nm~4,000Minimal conjugation; absorption is in the vacuum UV range.
Alkyl-Cl Core 4-Chloro-3,5-dimethylisoxazole Me, Me225 - 235 nm ~6,500Cl lone pair interaction extends conjugation; distinct shoulder appears.
Aryl Core 3,5-DiphenylisoxazolePh, Ph262 nm18,500Strong conjugation with phenyl rings dominates the spectrum.
Aryl-Cl Core 4-Chloro-3,5-diphenylisoxazole Ph, Ph278 nm 21,000C4-Cl adds ~15-20 nm shift; useful for monitoring chlorination of the core.
Ester Analog Methyl 5-phenylisoxazole-3-carboxylateCOOMe, Ph255 nm14,000Conjugation with ester and phenyl.
Ester-Cl Analog Methyl 4-chloro-5-phenylisoxazole-3-carboxylate COOMe, Ph> 265 nm N/AValidated by photolysis studies requiring irradiation >235 nm [1].

Critical Note: Solvents play a major role. Polar protic solvents (MeOH) may cause a slight hypsochromic shift (blue shift) for the


 band due to hydrogen bonding with the ring nitrogen, but the primary 

band described above is generally stable.

Experimental Protocols

This section details the synthesis of 4-chloroisoxazoles and the subsequent UV-Vis validation. This protocol uses N-Chlorosuccinimide (NCS) , a standard and controllable chlorinating agent preferred over chlorine gas for laboratory scale.

Workflow Diagram

ExperimentalWorkflow Start Start: 3,5-Disubstituted Isoxazole Reagent Add NCS (1.1 eq) in DMF or AcOH Start->Reagent Reaction Heat to 50-80°C Monitor via TLC Reagent->Reaction Workup Quench w/ Water Extract (EtOAc) Reaction->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Analysis UV-Vis Analysis (MeOH, 10^-5 M) Purify->Analysis

Figure 2: Synthesis and characterization workflow for 4-chloroisoxazole derivatives.

Step-by-Step Methodology
Phase 1: Synthesis (Chlorination) [2]
  • Preparation: Dissolve the starting isoxazole (1.0 equiv) in glacial acetic acid or DMF.

  • Addition: Add N-Chlorosuccinimide (NCS) (1.1 to 1.2 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC. The 4-chloro product is typically less polar than the starting material (higher

      
      ).
      
  • Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over

    
    .
    
  • Purification: Purify via silica gel flash chromatography.

Phase 2: UV-Vis Characterization
  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure spectroscopic grade Methanol (MeOH). Perform a baseline correction.

  • Sample Preparation: Prepare a stock solution of the isolated 4-chloroisoxazole at

    
    . Dilute to a working concentration of 
    
    
    
    .
    • Why this concentration? This range prevents aggregation and ensures absorbance stays within the linear Beer-Lambert range (0.1 - 1.0 A).

  • Measurement: Scan from 200 nm to 400 nm .

  • Validation:

    • Look for the

      
       shift relative to the starting material.
      
    • Verify the absence of succinimide byproducts (which absorb strongly < 220 nm).

References

  • Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate. Source: PubMed / NIH URL:[Link]

  • Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

Safety Operating Guide

4-Chloro-1,2-oxazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling and disposal procedures for 4-Chloro-1,2-oxazole-3-carboxylic acid (CAS: 1518097-59-0). This protocol is designed for research laboratories and drug development facilities, prioritizing personnel safety, regulatory compliance, and environmental stewardship.

Executive Summary: Operational Directive

  • Waste Classification: Halogenated Organic Waste . Do NOT mix with non-halogenated solvents.

  • Primary Hazard: Causes skin, eye, and respiratory irritation.[1] Potential acute toxicity if swallowed.[2][3][4] Thermal decomposition releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

  • Disposal Method: High-temperature incineration equipped with a scrubber for acid gas removal.

Chemical Identity & Physical Properties

Accurate identification is the first step in the chain of custody for chemical waste.

PropertyData
Chemical Name 4-Chloro-1,2-oxazole-3-carboxylic acid
Synonyms 4-Chloroisoxazole-3-carboxylic acid
CAS Number 1518097-59-0
Molecular Formula C₄H₂ClNO₃
Molecular Weight 147.52 g/mol
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3.0 – 4.0 (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic form)

Hazard Assessment (GHS Standards)

Treat this compound as a hazardous substance. While specific toxicological data may be limited for this specific isomer, the structural class (isoxazole carboxylic acids) dictates the following precautionary profile.

Hazard ClassSignal WordHazard Statements
Skin Irritation WARNING H315: Causes skin irritation.[2][4][5][6]
Eye Irritation WARNING H319: Causes serious eye irritation.[2][4][6]
STOT - SE WARNING H335: May cause respiratory irritation.[1][2][4]
Acute Toxicity WARNING H302: Harmful if swallowed (Class assumption).[4]

Critical Safety Note: Upon thermal decomposition (e.g., in a fire or runaway reaction), this compound releases Hydrogen Chloride (HCl) gas, which is corrosive and toxic.

Disposal Decision Workflow

The following logic flow dictates the operational path for disposing of 4-Chloro-1,2-oxazole-3-carboxylic acid based on its physical state and concentration.

DisposalWorkflow cluster_note *Operational Note Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance / Spill Debris) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Reaction Mixtures / Mother Liquor) StateCheck->LiquidWaste Solution Segregation1 Segregate into SOLID HALOGENATED Waste SolidWaste->Segregation1 HalogenCheck Is solvent Halogenated? LiquidWaste->HalogenCheck Segregation2 Segregate into LIQUID HALOGENATED Waste HalogenCheck->Segregation2 Yes (e.g., DCM) HalogenCheck->Segregation2 No (e.g., MeOH) *See Note Labeling Label: 'Contains Halogenated Organics' (List Chlorine content) Segregation1->Labeling Segregation2->Labeling Disposal Ship to Approved Incinerator (Must have HCl scrubber) Labeling->Disposal NoteNode Even if dissolved in non-halogenated solvent, the presence of the Chloro-compound classifies the whole stream as Halogenated.

Figure 1: Decision tree for the segregation and disposal of halogenated isoxazole derivatives.[5]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound & Spill Cleanup)

Objective: Containment and prevention of dust generation.[7]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and a NIOSH-approved N95 dust mask or respirator if working outside a fume hood.

  • Collection:

    • Do not sweep vigorously; this generates dust.

    • Use a damp paper towel or chemically inert absorbent pads to wipe up the solid.

    • Place the solid and the contaminated cleaning materials into a wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling:

    • Affix a hazardous waste label.

    • Crucial: Clearly mark "Solid Waste: Halogenated Organic" and list "4-Chloro-1,2-oxazole-3-carboxylic acid".[5]

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container tightly closed.

B. Liquid Waste (Solutions & Reaction Mixtures)

Objective: Prevent cross-contamination of waste streams.

  • Stream Selection:

    • Because the molecule contains Chlorine, the entire solution must be classified as Halogenated Organic Waste , regardless of the solvent used (e.g., even if dissolved in Methanol or Acetone).

    • Reasoning: Non-halogenated waste streams are often used as fuel blending. Introducing chlorine can damage incinerators not designed for acid gas scrubbing, leading to regulatory fines.

  • Neutralization (Not Recommended):

    • Do not attempt to chemically neutralize the carboxylic acid group before disposal. The resulting salt may still be hazardous and complicates the waste profile.

  • Container: Use high-density polyethylene (HDPE) carboys or glass bottles. Avoid metal containers as the acidity combined with potential hydrolysis (releasing HCl) can cause corrosion.

C. Contaminated Packaging[5][8][9]
  • Empty Containers: If the bottle is "RCRA empty" (less than 3% by weight remains), triple rinse the container with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container.

  • Defacing: Deface the original label and mark as "Empty" or dispose of the glass in the lab glass waste bin (if rinsed) or solid hazardous waste bin (if unrinsed).

Safety & Compatibility Check

  • Incompatibilities:

    • Strong Oxidizers: Reaction may cause fire or explosion.

    • Strong Bases: Will react exothermically to form salts.

    • Reducing Agents: Potential for reaction with the isoxazole ring or carboxylic acid.

  • Storage Conditions: Store in a cool, dry place (2-8°C is often recommended for isoxazole derivatives to prevent slow thermal degradation). Keep away from light.

References

  • PubChem. (n.d.). 4-Chloro-1,2-oxazole-3-carboxylic acid (Compound).[5][8][9] National Library of Medicine. Retrieved February 21, 2026, from [Link][5]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved February 21, 2026, from [Link][5]

Sources

Personal protective equipment for handling 4-Chloro-1,2-oxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide deviates from standard "copy-paste" SDS summaries. It is an operational field manual designed for researchers requiring high-fidelity safety protocols for 4-Chloro-1,2-oxazole-3-carboxylic acid (also known as 4-Chloroisoxazole-3-carboxylic acid). The protocols below prioritize the "Precautionary Principle," treating the compound as a sensitizing halogenated organic acid.

Hazard Architecture & Risk Assessment

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's functional hazards. This is not just an irritant; it is a halogenated heteroaromatic acid .

Functional GroupAssociated HazardPhysiological Mechanism
Carboxylic Acid (-COOH) Corrosivity / Irritation Proton donation causes protein denaturation on mucosal surfaces (eyes, lungs).
Isoxazole Ring Sensitization / Toxicity Heterocycles often act as haptens, binding to skin proteins to trigger allergic contact dermatitis (Type IV hypersensitivity).
Chlorine Substituent Lipophilicity Increases ability to penetrate the stratum corneum (skin barrier), carrying the acidic moiety into deeper tissue.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

  • H317: May cause an allergic skin reaction (Class-based assumption for isoxazoles).[7]

PPE Decision Matrix

The following diagram illustrates the logic flow for selecting PPE based on your specific experimental manipulation.

PPE_Decision_Logic Start Experimental Task Task_Solid Handling Solid / Weighing Start->Task_Solid Task_Solution Handling Solutions / Synthesis Start->Task_Solution Task_Spill Spill Cleanup (>500 mg) Start->Task_Spill Risk_Dust Risk: Airborne Dust & Static Task_Solid->Risk_Dust Risk_Splash Risk: Corrosive Splash Task_Solution->Risk_Splash Risk_Exposure Risk: High Concentration Exposure Task_Spill->Risk_Exposure PPE_L1 LEVEL 1 PPE: Nitrile (Double) + Lab Coat + Safety Glasses + Fume Hood (REQUIRED) Risk_Dust->PPE_L1 PPE_L2 LEVEL 2 PPE: Nitrile (Double) + Chemical Splash Goggles + Apron + Fume Hood Risk_Splash->PPE_L2 PPE_L3 LEVEL 3 PPE: Silver Shield/Laminate Gloves + Tyvek Suit + Full Face Respirator (if outside hood) Risk_Exposure->PPE_L3

Figure 1: Logic flow for determining PPE requirements based on operational risk levels.[3]

Detailed PPE Specifications

Do not rely on generic "wear gloves" advice. For halogenated organic acids, permeation breakthrough times are critical.

A. Hand Protection (The "Double-Shell" Protocol)
  • Primary Layer (Inner): 4 mil Nitrile. Acts as a second skin and sweat barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile (High Dexterity).

    • Why? Chlorinated acids can degrade nitrile over time. The outer glove is sacrificial. If you see degradation or contamination, strip the outer glove immediately; the inner glove ensures you are never exposed during the change.

  • High-Risk Alternative: For prolonged immersion or spill cleanup, use Silver Shield (Laminate) or Viton gloves. Standard nitrile offers poor protection against halogenated solvents often used with this compound (e.g., DCM).

B. Respiratory Protection
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Secondary (Emergency Only): If weighing outside a hood is unavoidable (strongly discouraged), use a P100 (HEPA) particulate respirator. Simple surgical masks provide zero protection against acidic dusts.

C. Eye & Face Protection
  • Standard: ANSI Z87.1 Safety Glasses with side shields.

  • Synthesis/Reflux: Chemical Splash Goggles (indirect venting).

    • Causality: Isoxazole carboxylic acids are solid irritants. If dust enters the eye behind standard glasses, it reacts with lacrimal fluid to create an acidic solution directly on the cornea.

Operational Protocol: Safe Handling Workflow

Step 1: Weighing & Transfer (The Static Hazard)

Fine organic powders like 4-Chloro-1,2-oxazole-3-carboxylic acid are prone to static charge, causing "fly-away" dust.

  • Setup: Place the balance inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.

  • Technique: Do not dump powder. Use a "tap-and-slide" motion to minimize aerosolization.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/methanol mix) to solubilize and remove invisible dust.

Step 2: Reaction Monitoring
  • Venting: When heating this acid, ensure the condenser is vented to a scrubber or trap (e.g., NaOH solution) if HCl evolution is possible during downstream coupling reactions (e.g., acid chloride formation).

  • Syringe Transfer: If in solution, avoid pressurizing vials. Use a vent needle to prevent "spray-back" of the corrosive solution.

Waste Disposal Strategy (Cradle-to-Grave)

Disposal is a chemical compatibility issue. This compound contains a Halogen (Chlorine) and an Acidic Group .

Waste_Disposal Waste_Origin Reaction Waste / Contaminated Solids Decision_Halogen Contains Halogens (Cl, Br, F)? (YES for 4-Chloro...) Waste_Origin->Decision_Halogen Stream_Halogen Stream A: Halogenated Organic Waste Decision_Halogen->Stream_Halogen Yes Stream_NonHal Stream B: Non-Halogenated Waste Decision_Halogen->Stream_NonHal No (Incorrect) Treatment High-Temp Incineration with Acid Scrubbing Stream_Halogen->Treatment

Figure 2: Critical segregation path. Halogenated acids must not be mixed with general organic waste to prevent incinerator corrosion.

Disposal Protocol:

  • Segregation: Dispose of in the "Halogenated Organic Waste" carboy. Do NOT mix with general organic solvents (acetone/ethanol waste) if your facility separates them, as halogenated waste is significantly more expensive to incinerate.

  • pH Adjustment: If the waste solution is highly acidic (pH < 2), consult your EHS officer. Some facilities require neutralization (to pH 5-9) before adding to the solvent drum to prevent drum corrosion.

  • Labeling: Clearly mark the tag with "4-Chloro-1,2-oxazole-3-carboxylic acid" and check the "Halogenated" box.

Emergency Response (Self-Validating Protocol)

  • Eye Contact:

    • Immediate: Sprint to the eyewash station.

    • Action: Force eyelids open. Flush for 15 full minutes .

    • Validation: Look at a clock. 15 minutes feels like an hour. Do not stop early. The acid binds to protein; time is required to wash it out.

  • Skin Contact:

    • Action: Drench with water immediately.[2][4][5] Soap is secondary; dilution is primary.

    • Assessment: If redness persists after 15 minutes, seek medical attention (potential sensitization).

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Chlorobenzoic acid (Analogous Hazard Profile). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Solvents and Organics. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.